molecular formula C9H9NO B030428 N-Formylindoline CAS No. 2861-59-8

N-Formylindoline

Cat. No. B030428
CAS RN: 2861-59-8
M. Wt: 147.17 g/mol
InChI Key: DGCIPHNRGLERLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Formylindoline and its derivatives involves multiple steps, including palladium-catalyzed reactions and the use of formic acid as a carbon monoxide source. For example, a method involves palladium-catalyzed synthesis of N-aryl-2-benzylindolines from 2-allylanilines, showcasing the formation of multiple bonds in a one-pot process (Lira & Wolfe, 2004). Additionally, the use of formic acid as the CO source in the palladium-catalyzed carbonylative synthesis of 2-benzylideneindolin-3-ones from 2-iodoanilines has been reported, highlighting a general and convenient approach with functional group tolerance (Li, Qi, & Xiao-Feng Wu, 2017).

Molecular Structure Analysis

The molecular structure of N-Formylindoline is characterized by the indoline backbone with a formyl group attached, which is pivotal for its reactivity. This structure is versatile for further chemical modifications, leading to a wide range of derivatives with varied biological and chemical properties.

Chemical Reactions and Properties

N-Formylindoline undergoes various chemical reactions, including N-capping with 2-acyl-benzaldehydes to give isoindolinones, showcasing a unique reactivity pattern for the derivatization of primary amines (Augner et al., 2011). Another example is the electrochemical-induced cascade reaction of 2-formyl benzonitrile with anilines, leading to the synthesis of N-aryl isoindolinones, highlighting the role of electrochemical activation in the synthesis of complex molecules (Morlacci et al., 2022).

Scientific Research Applications

  • Inhibition of Tubulin Polymerization and Cytostatic Activity

    N-Formylindoline derivatives have been found to inhibit tubulin polymerization and possess cytostatic activity in human breast cancer cells (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

  • Role in Acute Inflammatory Responses

    Chemotactic N-formylated oligopeptides, including those derived from N-Formylindoline, act as potent spasmogenic agents for the guinea pig ileum. This suggests a broader biological role for prokaryotic signal peptides from bacteria in acute inflammatory responses (Marasco, Fantone, & Ward, 1982).

  • Extraction of Aromatics from Petroleum

    N-Formylmorpholine, a related compound, is effective in extracting aromatics from petroleum feed-stocks, enhancing the potential for more efficient petroleum processing (Awwad, North, & Pethrick, 1983).

  • As a Green Solvent in Organic Synthesis

    N-Formylmorpholine is recognized for its stability, non-toxicity, and non-corrosiveness, making it a green solvent useful in the synthesis of heterocyclic compounds (Ghasemi, 2018).

  • Fabrication of Three-Dimensional Microstructures

    N-peptidyl-7-nitroindolines, a category of N-Formylindoline derivatives, are used in materials engineering for the fabrication of three-dimensional microstructures (Hatch, Ornelas, Williams, Boland, Michael, & Li, 2016).

  • Pharmaceutical Applications

    Various studies have explored the use of N-Formylindoline derivatives in pharmaceutical applications, such as the synthesis of isoindolinones, which are of interest due to their potential pharmacological properties (Lacroix, Buisson, Philippe, & Azerad, 1995).

Future Directions

Indoline compounds, including N-Formylindoline, have been highlighted for their potential in drug discovery, particularly in the development of anticancer and antibacterial drugs . The unique structure and properties of indoline make it a useful heterocyclic component in medicinal chemistry . As research continues, indoline derivatives are expected to play a greater role in the medical field .

properties

IUPAC Name

2,3-dihydroindole-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCIPHNRGLERLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341887
Record name N-Formylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formylindoline

CAS RN

2861-59-8
Record name N-Formylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of indoline (10 g, 840 mmol) in dichloromethane (400 mL) was treated with 88% formic acid (48.8 g, 924 mmol), heated to reflux, and stirred for 2.5 hours. The mixture was concentrated to 2/3 of the original volume, diluted with 1,2-dichloroethane (200 mL), and again concentrated to 2/3 of the original volume to provide a solution of N-formylindoline in 1,2-dichloroethane, which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of indoline (145 g, 1.2 mol) and formic acid (90%, 92 g, 1.8 mol) was brought to reflux in toluene with removal of water via a Dean-Stark apparatus. After 6 hours the reaction mixture was cooled to room temperature, washed with water and concentrated in vacuo. N-formylindoline (158 g, 1.1 mol, 88% yield) was isolated as an off-white solid and used in the next step without further purification. Mixture of rotamers: 1H-NMR (CDCl3) δ 8.92 (s, 0.85H), 8.51 (s, 0.15H), 8.06 (d, J=8.3 Hz, 0.15H), 7.26-7.16 (m, 3.85H), 7.16-7.02 (m, 1H), 4.13-4.02 (m, 2H), 3.21-3.12 (dt, 2H).
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

A 15 mL resealable Schlenk tube was charged with CuI (9.6 mg, 0.0504 mmol, 5.0 mol %), N-formyl-2-(2-bromophenyl)ethylamine (229 mg, 1.00 mmol), K2CO3 (280 mg, 2.03 mmol), evacuated and backfilled with argon. trans-N,N′-Dimethyl-1,2-cyclohexanediamine (16 μL, 0.102 mmol, 10 mol %) and toluene (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 80° C. for 23 h. The resulting suspension was allowed to reach room temperature and then filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×10 cm, hexane-ethyl acetate 3:2, 15 mL fractions). Fractions 13-23 provided 145 mg (99% yield) of the desired product as a light yellow solid.
Quantity
16 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
229 mg
Type
reactant
Reaction Step Two
Name
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Two
Yield
99%

Synthesis routes and methods IV

Procedure details

A solution of indoline (47.4 g, 398 mmol) and formic acid (30 g, 652 mmol, 1.64 eq.) in toluene (175 mL) was heated at reflux with azeotropic removal of water. After 3 h, the reaction mixture was cooled to RT. The solution was washed with water and brine, dried over Na2SO4 and concentrated. The residue was triturated with TBME and heptanes. The precipitate was filtered off, washed with heptanes and pentane and dried in vacuo at 45° C. for 4 h. Yield: 50.46 g, (86%).
Quantity
47.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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